3-amino-4,6-dimethyl-5-(2-oxo-2-phenylethyl)thieno[2,3-b]pyridine-2-carbonitrile
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Overview
Description
3-amino-4,6-dimethyl-5-(2-oxo-2-phenylethyl)thieno[2,3-b]pyridine-2-carbonitrile is a complex organic compound that belongs to the class of thienopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thieno[2,3-b]pyridine core, makes it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4,6-dimethyl-5-(2-oxo-2-phenylethyl)thieno[2,3-b]pyridine-2-carbonitrile typically involves multi-step reactions starting from readily available precursors One common method involves the cyclization of 3-amino-4,6-dimethyl-2-thiophenecarboxamide with appropriate reagents to form the thieno[2,3-b]pyridine core
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvents that facilitate the desired transformations. The scalability of the synthesis process is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-amino-4,6-dimethyl-5-(2-oxo-2-phenylethyl)thieno[2,3-b]pyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents, such as bromine or chlorine, and nucleophiles like amines or thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
3-amino-4,6-dimethyl-5-(2-oxo-2-phenylethyl)thieno[2,3-b]pyridine-2-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules with potential therapeutic properties.
Biology: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-amino-4,6-dimethyl-5-(2-oxo-2-phenylethyl)thieno[2,3-b]pyridine-2-carbonitrile involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. These interactions can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, or reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.
Pyridine Derivatives: Compounds with a pyridine core exhibit diverse pharmacological properties and are used in various therapeutic applications.
Thiophene Derivatives: These compounds are known for their electronic properties and are used in the development of organic semiconductors and other advanced materials.
Uniqueness
The uniqueness of 3-amino-4,6-dimethyl-5-(2-oxo-2-phenylethyl)thieno[2,3-b]pyridine-2-carbonitrile lies in its specific combination of functional groups and structural features. This combination imparts distinct biological activities and makes it a valuable compound for research and development in medicinal chemistry.
Properties
IUPAC Name |
3-amino-4,6-dimethyl-5-phenacylthieno[2,3-b]pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS/c1-10-13(8-14(22)12-6-4-3-5-7-12)11(2)21-18-16(10)17(20)15(9-19)23-18/h3-7H,8,20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKJWLHWESWXTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=C1C(=C(S2)C#N)N)C)CC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40974554 |
Source
|
Record name | 3-Amino-4,6-dimethyl-5-(2-oxo-2-phenylethyl)thieno[2,3-b]pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40974554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5911-57-9 |
Source
|
Record name | 3-Amino-4,6-dimethyl-5-(2-oxo-2-phenylethyl)thieno[2,3-b]pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40974554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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